N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(2,6-Dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 2,6-dimethylphenyl group, a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl moiety, and an ethanediamide linker. The 2,6-dimethylphenyl group is commonly associated with enhanced steric hindrance and metabolic stability, while the sulfonyl-piperidine moiety may influence receptor binding or enzyme inhibition . The ethanediamide bridge could modulate solubility and hydrogen-bonding interactions, critical for bioavailability or pesticidal activity.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-20-9-4-5-14-28(20)33(31,32)21-11-10-19(25)15-18(21)3/h6-8,10-11,15,20H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXEQWBPFDSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can be contextualized by comparing it to three categories of analogs:
Xylazine Derivatives
Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) shares the 2,6-dimethylphenyl group but replaces the piperidine-ethanediamide structure with a thiazine ring. Xylazine is a potent sedative and analgesic in veterinary medicine, acting as an α2-adrenergic receptor agonist .
Chloroacetamide Herbicides
Compounds like thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) highlight the 2,6-dimethylphenyl group’s role in agrochemicals. Thenylchlor is a pre-emergent herbicide inhibiting fatty acid elongation in plants .
Piperidine-Based Pharmacological Agents
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (CAS 691-258-9) shares the 2,6-dimethylphenyl and piperidine-carboxamide motifs. Such structures are common in local anesthetics (e.g., lidocaine analogs) or neuromodulators, where the carboxamide enhances stability and binding to voltage-gated sodium channels . The target compound’s benzenesulfonyl group may alter pharmacokinetics, increasing plasma protein binding or resistance to cytochrome P450 metabolism.
Table 1: Structural and Functional Comparison
Mechanistic and Pharmacokinetic Insights
- Steric and Electronic Effects : The 2,6-dimethylphenyl group in all compared compounds reduces rotational freedom and enhances lipophilicity, favoring membrane penetration. However, the target compound’s ethanediamide linker may introduce polar interactions absent in analogs like thenylchlor .
- Sulfonyl Group Impact : The 4-fluoro-2-methylbenzenesulfonyl moiety could mimic sulfonamide drugs (e.g., celecoxib), suggesting cyclooxygenase (COX) or carbonic anhydrase inhibition as plausible mechanisms. This contrasts with xylazine’s adrenergic activity .
- Metabolic Stability : Piperidine rings are prone to oxidation, but the sulfonyl group may slow hepatic metabolism compared to N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide .
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperidine ring, a sulfonamide group, and a dimethylphenyl moiety, which are critical for its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibits stronger activity compared to standard chemotherapeutics like 5-fluorouracil.
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through:
- Activation of caspase pathways.
- Inhibition of the PI3K/Akt signaling pathway.
- Disruption of mitochondrial membrane potential.
Case Studies
Several case studies have been published regarding the biological activity of this compound:
- Study on A549 and MCF-7 Cell Lines :
- Mechanistic Insights :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
